1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, thienopyrimidine derivatives, and appropriate catalysts. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, or water depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding sulfoxides or sulfones.
Reduction: May produce reduced thienopyrimidine derivatives.
Substitution: Can lead to various substituted thienopyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific biological pathways.
Materials Science: For the development of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Other compounds in this class with different substituents.
Benzyl-substituted thienopyrimidines: Compounds with similar benzyl groups but different core structures.
Methylphenyl-substituted thienopyrimidines: Compounds with similar methylphenyl groups but different core structures.
Uniqueness
1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O2S/c1-3-16-7-9-17(10-8-16)14-23-19-11-12-27-20(19)21(25)24(22(23)26)18-6-4-5-15(2)13-18/h3-13H,1,14H2,2H3 |
InChI Key |
LNLYTSOKAOTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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